N,N-diethyl-2-tert-butylbenzamide
Description
N,N-Diethyl-2-tert-butylbenzamide is a benzamide derivative characterized by a tert-butyl group at the ortho position of the benzene ring and diethyl substituents on the amide nitrogen. The tert-butyl group confers steric bulk and hydrophobicity, while the diethyl groups on nitrogen likely enhance lipophilicity compared to smaller alkyl substituents (e.g., methyl). Such compounds are typically explored for applications in medicinal chemistry, agrochemicals, or materials science due to their tunable solubility and steric profiles .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-tert-butyl-N,N-diethylbenzamide |
InChI |
InChI=1S/C15H23NO/c1-6-16(7-2)14(17)12-10-8-9-11-13(12)15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
MNADYWKOLXQFKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural Variations and Substituent Effects
The following table summarizes key structural differences among benzamide derivatives referenced in the evidence:
Key Research Findings
Steric and Electronic Effects
- Ortho vs. In contrast, para-substituted tert-butyl benzamides (e.g., ) exhibit reduced steric interference but enhanced electronic effects due to symmetrical positioning.
- Amide Nitrogen Substituents : Diethyl groups (target compound) increase lipophilicity (higher LogP) compared to dimethyl analogs (e.g., 3k, 6g ), which may improve membrane permeability but reduce solubility in polar solvents.
Functional Group Impact
- Boronic Ester () : The boronate group in 4-tert-butyl-N-(dioxaborolan-phenyl)benzamide enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound.
- Chloro Substituent () : The addition of a chloro group in compound 6k enhances electrophilicity, making it suitable for nucleophilic substitution reactions in drug design.
Thermodynamic and Solubility Properties
- Hydrophobicity : The tert-butyl group universally increases hydrophobicity, but ortho substitution (target) may further reduce water solubility compared to para analogs due to greater steric shielding of polar amide groups .
- Thermal Stability : Benzamides with bulky substituents (e.g., tert-butyl, diphenylethyl ) generally exhibit higher melting points and thermal stability, as observed in analogous compounds.
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